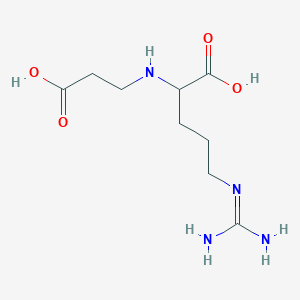
(+)-allo-Octopine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-allo-Octopine is a naturally occurring compound found in marine organisms, particularly in mollusks It is an amino acid derivative formed through the condensation of pyruvate and arginine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-allo-Octopine typically involves the enzymatic reaction between pyruvate and arginine. This reaction is catalyzed by the enzyme octopine dehydrogenase, which facilitates the formation of the compound under mild conditions. The reaction can be represented as follows:
[ \text{Pyruvate} + \text{Arginine} \xrightarrow{\text{Octopine Dehydrogenase}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving the cultivation of marine organisms or the use of genetically engineered microorganisms that express octopine dehydrogenase. These methods allow for the large-scale production of the compound under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-allo-Octopine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(+)-allo-Octopine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Biology: The compound is studied for its role in the metabolism of marine organisms and its potential as a biomarker for environmental monitoring.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating immune responses and its antioxidant properties.
Industry: this compound is used in the development of biotechnological processes and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (+)-allo-Octopine involves its interaction with specific enzymes and receptors in biological systems. The compound exerts its effects by binding to these molecular targets, leading to changes in metabolic pathways and cellular functions. The exact pathways and targets involved are still under investigation, but it is known to play a role in energy metabolism and stress responses in marine organisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octopine: A closely related compound with similar structure and properties.
Nopaline: Another amino acid derivative with comparable metabolic functions.
Arginine: The precursor amino acid involved in the synthesis of (+)-allo-Octopine.
Uniqueness
This compound is unique due to its specific enzymatic synthesis and its distinct role in the metabolism of marine organisms. Its unique structure and properties make it a valuable compound for various scientific applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C9H18N4O4 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
2-(2-carboxyethylamino)-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C9H18N4O4/c10-9(11)13-4-1-2-6(8(16)17)12-5-3-7(14)15/h6,12H,1-5H2,(H,14,15)(H,16,17)(H4,10,11,13) |
InChI-Schlüssel |
OHWCFZJEIHZWMN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(=O)O)NCCC(=O)O)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R,4R,5S,6R)-5-{[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-YL]oxy}-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B12320395.png)
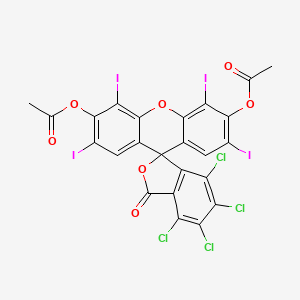
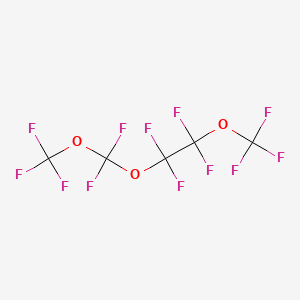
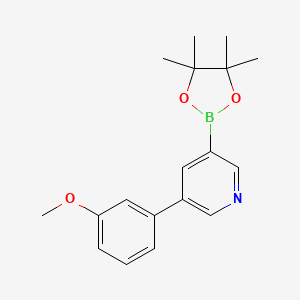
![4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride](/img/structure/B12320420.png)
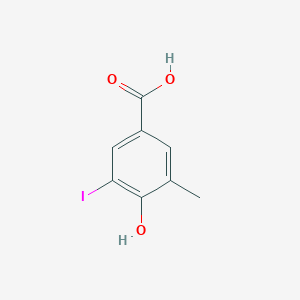
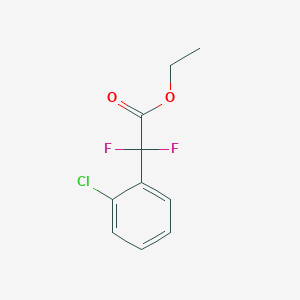
![20-Hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12320437.png)
![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]-5-[(2-methylpropan-2-yl)oxy]phenyl]propanamide](/img/structure/B12320446.png)
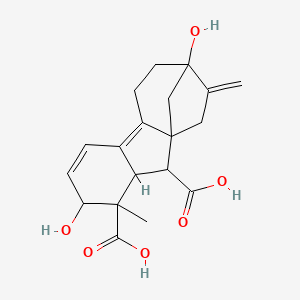

![[17-[5-(dioctylamino)-5-oxopentan-2-yl]-10,13-dimethyl-12-[4-(2,2,2-trifluoroacetyl)benzoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2,2,2-trifluoroacetyl)benzoate](/img/structure/B12320465.png)
